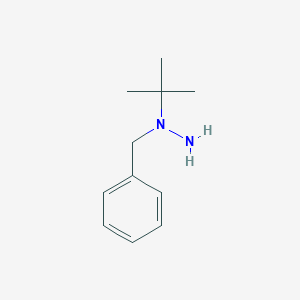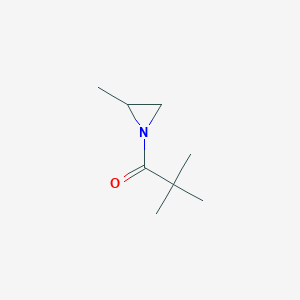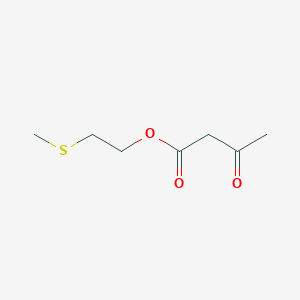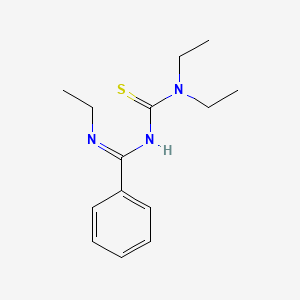![molecular formula C15H14N2S B14350459 N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide CAS No. 90964-41-3](/img/no-structure.png)
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a thioamide group (C=S) attached to a benzene ring, along with a methyl(phenyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide typically involves the condensation of aniline derivatives with benzaldehyde derivatives in the presence of a thioamide source. One common method involves the reaction of N-methylaniline with benzaldehyde in the presence of ammonium thiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{(E)-[Methyl(phenyl)amino]methylidene}benzamide: Similar structure but with a carbonyl group (C=O) instead of a thioamide group (C=S).
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenesulfonamide: Contains a sulfonamide group (SO₂NH₂) instead of a thioamide group.
Uniqueness
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioamide group can participate in unique interactions with biological targets, making this compound a valuable scaffold for drug discovery and development .
Propriétés
| 90964-41-3 | |
Formule moléculaire |
C15H14N2S |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
N-[(N-methylanilino)methylidene]benzenecarbothioamide |
InChI |
InChI=1S/C15H14N2S/c1-17(14-10-6-3-7-11-14)12-16-15(18)13-8-4-2-5-9-13/h2-12H,1H3 |
Clé InChI |
YMKZJHUMVKVLRQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C=NC(=S)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)


![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)





